molecular formula C14H21BClNO2 B3060254 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096333-97-8

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester

Cat. No. B3060254
CAS RN: 2096333-97-8
M. Wt: 281.59
InChI Key: OHZKMNHCVJCOBS-UHFFFAOYSA-N
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Description

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Synthesis Analysis

The synthesis of this compound is typically achieved through the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C12H17BO2 . It has a molecular weight of 204.07 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 27-31 °C (lit.) . It is highly valuable as a building block in organic synthesis .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling Reactions

Protodeboronation

While alkyl boronic esters are well-studied, protodeboronation of pinacol boronic esters remains less explored. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, including our compound. This method provides a novel route to functionalized products .

Boron Neutron Capture Therapy (BNCT)

BNCT is a cancer treatment that utilizes boron-containing compounds. While our compound is not directly used in BNCT, its boron moiety contributes to the development of more effective boron carriers for targeted cancer therapy.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester, also known as 1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine, are typically organic compounds in chemical reactions. This compound is a boronic ester, which is often used as a reagent in the Suzuki-Miyaura coupling reaction . The targets are therefore the organic compounds that participate in these reactions.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester, such as our compound, is converted into a different organic compound, often through the replacement of the boron atom with another functional group . This process is catalyzed and involves the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound primarily affects the Suzuki-Miyaura coupling pathway . This pathway is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds . The boronic ester acts as a nucleophile, transferring a group to a palladium catalyst, which then transfers the group to an electrophilic organic compound .

Pharmacokinetics

For instance, pinacol boronic esters are generally stable, which makes them suitable for various chemical transformations .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis to create complex molecules from simpler ones . The products of these reactions can have various applications, depending on the specific compounds involved .

Action Environment

The action of 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a catalyst, the pH of the environment, and the temperature . These factors can influence the rate of the reaction and the yield of the product .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

The future directions of this compound lie in its potential applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . The increasing interest in this compound is observed after the discovery of new areas of its use . The most important fields are the synthesis of biaryl compounds in the Suzuki–Miyaura reaction, the molecular receptors of sugars, covalent organic frameworks, and their use as biologically active compounds .

properties

IUPAC Name

1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(16)8-10(12)9-17-5/h6-8,17H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKMNHCVJCOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126145
Record name Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine

CAS RN

2096333-97-8
Record name Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096333-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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